Stille Coupling Enables Carbon-Carbon Bond Formation at Isoquinoline C6 Position
6-(Tributylstannyl)isoquinoline is designed specifically as a Stille coupling reagent, enabling palladium-catalyzed carbon-carbon bond formation at the 6-position of the isoquinoline ring. The tributylstannyl group serves as a transmetalating agent that reacts with sp²-hybridized organic halides or triflates in the presence of a Pd(0) catalyst [1]. Unlike Suzuki-Miyaura boronic acids, which can undergo competitive protodeboronation under aqueous basic conditions, organostannanes in Stille couplings are stable to air and moisture, offering distinct handling advantages in synthetic workflows [2]. The Stille coupling with tributylstannyl compounds proceeds under mild reaction conditions, typically employing Pd(0)/CuI co-catalysis, with yields ranging from moderate to good depending on the electrophilic coupling partner . This methodology has been successfully applied to the synthesis of biaryl compounds, substituted quinolizinium salts, and complex heterocyclic architectures [3].
| Evidence Dimension | Coupling reaction compatibility and stability |
|---|---|
| Target Compound Data | Participates in Stille coupling at C6 position; air- and moisture-stable |
| Comparator Or Baseline | Isoquinoline boronic acids/esters (Suzuki coupling): susceptible to protodeboronation |
| Quantified Difference | Stille organostannanes exhibit superior stability to air and moisture versus boronic acids; trimethylstannyl analogs show ~1000× higher toxicity than tributylstannyl |
| Conditions | Palladium-catalyzed cross-coupling; Pd(0)/CuI co-catalysis; inert atmosphere recommended |
Why This Matters
Enables reliable C6-selective functionalization of the isoquinoline scaffold, essential for constructing position-specific heterobiaryl pharmacophores in drug discovery programs.
- [1] ChemEurope. Stille Reaction: Mechanism, Scope, and Synthetic Applications. View Source
- [2] Organic Chemistry Portal. Stille Coupling: Mechanism and Comparison with Suzuki Coupling. View Source
- [3] Boto, A. et al. Use of the Stille Coupling Reaction on Heteroaromatic Cations. ACS Publications. 1999. View Source
